molecular formula C5H4N2O B12359616 4-Methylidenepyridazin-3-one

4-Methylidenepyridazin-3-one

Cat. No.: B12359616
M. Wt: 108.10 g/mol
InChI Key: VUORBTDKTOGTBV-UHFFFAOYSA-N
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Description

4-Methylidenepyridazin-3-one is a heterocyclic compound featuring a pyridazinone core (a six-membered ring with two nitrogen atoms at positions 1 and 2) and a methylidene (=CH₂) substituent at position 2. This structure imparts unique electronic and steric properties, distinguishing it from related bicyclic or polycyclic derivatives. The methylidene group enhances electrophilicity at the α-position, making it reactive toward nucleophilic agents, a trait exploited in synthetic chemistry for further functionalization .

Properties

Molecular Formula

C5H4N2O

Molecular Weight

108.10 g/mol

IUPAC Name

4-methylidenepyridazin-3-one

InChI

InChI=1S/C5H4N2O/c1-4-2-3-6-7-5(4)8/h2-3H,1H2

InChI Key

VUORBTDKTOGTBV-UHFFFAOYSA-N

Canonical SMILES

C=C1C=CN=NC1=O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 4-Methylidenepyridazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include functionalized pyridazinone derivatives with diverse pharmacological properties .

Scientific Research Applications

4-Methylidenepyridazin-3-one has a wide range of applications in scientific research, including:

Mechanism of Action

Comparison with Similar Compounds

Structural Differences and Substituent Effects

The compounds listed in the evidence (e.g., 4H-pyrido[1,2-a]pyrimidin-4-ones) share a fused bicyclic framework, combining pyridine and pyrimidinone rings, whereas 4-Methylidenepyridazin-3-one is monocyclic. This difference impacts conjugation, solubility, and biological target interactions:

Compound Class Core Structure Key Substituents (Examples) Impact on Properties
4-Methylidenepyridazin-3-one Monocyclic pyridazinone Methylidene (=CH₂) at position 4 High electrophilicity; reactive α-site
4H-Pyrido[1,2-a]pyrimidin-4-ones (e.g., from –2) Fused pyridine-pyrimidinone - 2-(3,4-Dimethoxyphenyl)
- 7-(Piperazin-1-yl)
Enhanced lipophilicity (methoxy groups); improved metabolic stability (alkylated piperazines)

Key Observations :

  • Substituent Diversity : Patent compounds (e.g., 2-(3,4-dimethoxyphenyl)-7-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one) prioritize substituents like 3,4-dimethoxyphenyl (electron-rich aromatic group) and ethylpiperazine (flexible basic side chain). These modifications likely optimize solubility, bioavailability, and receptor affinity .

Physicochemical Properties

A hypothetical comparison based on substituent trends:

Property 4-Methylidenepyridazin-3-one 2-(3,4-Dimethoxyphenyl)-7-Piperazinyl Derivatives
LogP Moderate (~1.5–2.5) Higher (~2.5–4.0 due to methoxy/piperazine)
Solubility Moderate in polar solvents Improved aqueous solubility (piperazine protonation)
Metabolic Stability Low (reactive site) High (alkylated piperazines resist oxidation)

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